N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Description
N'-[(E)-1-(3-Nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a fused tetrahydrocyclopenta[c]pyrazole core and a 3-nitrophenyl-substituted ethylidene hydrazide moiety. Such compounds are often synthesized for applications in medicinal chemistry due to the pyrazole ring's versatility in binding to biological targets and the hydrazide group's role in coordination chemistry .
Properties
Molecular Formula |
C15H15N5O3 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O3/c1-9(10-4-2-5-11(8-10)20(22)23)16-19-15(21)14-12-6-3-7-13(12)17-18-14/h2,4-5,8H,3,6-7H2,1H3,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
HAMZYBZHBAZDFA-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant properties. The compound has been studied for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays using DPPH and ABTS methods have demonstrated that derivatives of this compound can effectively reduce oxidative stress markers, making them potential candidates for developing antioxidant therapies .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. Studies report that derivatives possess significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating moderate to potent efficacy . This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity positions it as a candidate for treating inflammatory diseases, including arthritis and other chronic conditions .
Materials Science
Polymer Chemistry
The unique structural features of N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide make it suitable for incorporation into polymer matrices. Research has explored its use as a monomer or additive in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds can lead to the development of advanced materials with specific functionalities .
Agricultural Chemistry
Pesticidal Activity
Preliminary studies have indicated that derivatives of this compound exhibit insecticidal properties against common agricultural pests. The mechanism of action is believed to involve disruption of the pest's nervous system, leading to paralysis and death. This application could be significant in developing eco-friendly pesticides .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with various molecular targets and pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Structure Variations
Electronic and Steric Effects
- Nitro vs. Thiophene Groups : The 3-nitrophenyl group in the target compound (electron-withdrawing) contrasts with the thiophen-2-ylmethylene group in , which has electron-rich sulfur atoms. This difference impacts dipole moments and redox properties.
- Chlorine vs. Methoxy Substituents : The dichlorophenyl group in increases hydrophobicity, whereas the methoxy group in enhances solubility via polar interactions.
Biological Activity
The compound N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
- CAS Number : 1359880-05-9
The presence of the nitrophenyl group is significant as it often enhances the biological activity of compounds due to its electron-withdrawing properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. A review by Bouabdallah et al. (2022) noted that various pyrazole derivatives exhibited significant cytotoxic effects against several cancer cell lines. Specifically, compounds similar to this compound showed promising results in inhibiting cell growth in MCF7 and A549 cell lines with IC values ranging from 3.79 µM to 49.85 µM .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| This compound | A549 | 49.85 |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. Research indicates that certain pyrazole derivatives can significantly reduce levels of TNF-α and IL-6 in vitro .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Some studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted by Xia et al. evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant growth inhibition against A549 cells with an IC value of 49.85 µM .
Case Study 2: Anti-inflammatory Activity
In a separate investigation into the anti-inflammatory properties of pyrazole compounds, researchers found that certain analogs significantly reduced inflammation markers in a murine model of arthritis. The effectiveness was attributed to their ability to inhibit NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
